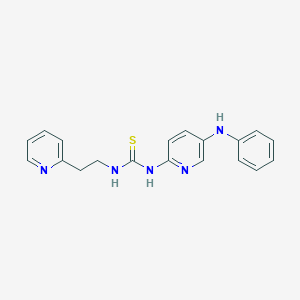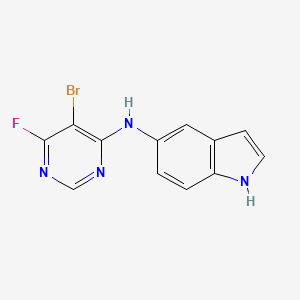![molecular formula C17H17N5O B7433948 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide](/img/structure/B7433948.png)
4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide, also known as TAK-659, is a compound that has been extensively studied for its potential therapeutic applications. It is a small molecule kinase inhibitor that has shown promising results in various preclinical studies.
Mechanism of Action
4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide works by inhibiting the activity of various kinases involved in the signaling pathways of immune cells. It specifically targets BTK, which is essential for the survival and proliferation of B cells. By inhibiting BTK, 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide can block B cell activation and proliferation, leading to a reduction in autoimmune responses. 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide also inhibits FLT3, which is involved in the proliferation of leukemia cells, making it a potential candidate for the treatment of leukemia.
Biochemical and Physiological Effects:
4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide has been shown to have immunomodulatory effects, which make it a potential candidate for the treatment of autoimmune disorders. It has also been shown to inhibit the proliferation of leukemia cells, making it a potential candidate for the treatment of leukemia. 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it suitable for clinical use.
Advantages and Limitations for Lab Experiments
The advantages of using 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide in lab experiments include its potency, selectivity, and favorable pharmacokinetic profile. However, the limitations of using 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide in lab experiments include its high cost, limited availability, and potential off-target effects.
Future Directions
There are several future directions for the research and development of 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide. One direction is to explore its potential therapeutic applications in other diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to investigate its combination therapy with other drugs to enhance its efficacy and reduce potential side effects. Additionally, further studies are needed to understand the long-term safety and efficacy of 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide in clinical trials.
Conclusion:
In conclusion, 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide is a promising compound that has shown potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide are needed to fully understand its therapeutic potential and clinical application.
Synthesis Methods
The synthesis of 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide involves a multi-step process that starts with the reaction of 3-bromo-4-picoline with 4-aminobenzonitrile to form 4-(3-bromo-4-pyridinylamino)benzonitrile. This intermediate is then reacted with 2-azidoethylamine to form 4-(3-(2-azidoethylamino)-4-pyridinylamino)benzonitrile. Finally, the product is treated with 4-(2-(1H-1,2,3-triazol-4-yl)ethyl)aniline to form the desired compound, 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide.
Scientific Research Applications
4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit multiple kinases, including BTK, FLT3, and ITK, which are involved in the pathogenesis of these diseases. 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide has also been shown to have immunomodulatory effects, which make it a potential candidate for the treatment of autoimmune disorders.
properties
IUPAC Name |
4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-17(5-1-3-14-4-2-10-18-13-14)21-15-6-8-16(9-7-15)22-19-11-12-20-22/h2,4,6-13H,1,3,5H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUDHUBVRQUTBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCC(=O)NC2=CC=C(C=C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[Methyl-[(1-methylimidazol-2-yl)methyl]amino]pyrimidin-5-yl]-3-[2-[(6-methylpyridin-2-yl)amino]ethyl]urea](/img/structure/B7433866.png)
![1-[5-[[6-(4-Bromo-3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B7433872.png)

![5-chloro-1-methyl-N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]pyrazole-3-carboxamide](/img/structure/B7433899.png)
![5-(dimethylsulfamoyl)-2-fluoro-N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide](/img/structure/B7433907.png)

![2-(1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)-methyl-oxo-lambda6-sulfanylidene]-1,3-thiazole-5-carboxamide](/img/structure/B7433916.png)
![3-(difluoromethoxy)-4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide](/img/structure/B7433922.png)
![5-methyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)furan-2-carboxamide](/img/structure/B7433936.png)
![4-pyridin-3-yl-N-[4-(1,2,4-triazol-4-yl)phenyl]butanamide](/img/structure/B7433951.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide](/img/structure/B7433956.png)
![Ethyl 2-ethyl-4-[4-[(2-methoxyacetyl)amino]anilino]pyrimidine-5-carboxylate](/img/structure/B7433961.png)

![Methyl 2-[3-[(sulfamoylamino)methyl]piperidin-1-yl]-1,3-benzothiazole-5-carboxylate](/img/structure/B7433978.png)